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Compound of Interest

Compound Name: 10-Deacetyltaxol

Cat. No.: B021601 Get Quote

For researchers, scientists, and drug development professionals, the accurate identification of

synthesized pharmaceutical compounds is paramount. This guide provides a comprehensive

comparison of spectroscopic data to validate the identity of synthesized 10-Deacetyltaxol
against its parent compound, Paclitaxel (Taxol), and common impurities. By presenting key

experimental data and detailed protocols, this guide serves as a practical resource for ensuring

the purity and structural integrity of 10-Deacetyltaxol in research and development settings.

Spectroscopic Data Comparison
The primary methods for validating the structure of a synthesized compound like 10-
Deacetyltaxol are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry

(MS). These techniques provide detailed information about the molecular structure and weight,

allowing for a direct comparison with known standards and potential impurities.

Mass Spectrometry Data
Mass spectrometry is a crucial first step in identity confirmation, providing the molecular weight

of the analyte. Electrospray Ionization (ESI) is a soft ionization technique commonly used for

taxanes, which minimizes fragmentation and primarily shows the protonated molecule ([M+H]⁺)

or other adducts like the sodium adduct ([M+Na]⁺).
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The key difference between 10-Deacetyltaxol and Paclitaxel is the absence of an acetyl group

at the C10 position in 10-Deacetyltaxol, resulting in a lower molecular weight.

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Observed
[M+H]⁺ (m/z)

Observed
[M+Na]⁺ (m/z)

Synthesized 10-

Deacetyltaxol
C₄₅H₄₉NO₁₃ 811.88 812 Not Reported

Paclitaxel (Taxol) C₄₇H₅₁NO₁₄ 853.91 854[1] 876[1]

7-epi-taxol C₄₇H₅₁NO₁₄ 853.91
Not Directly

Reported

Not Directly

Reported

Cephalomannine C₄₅H₅₃NO₁₄ 831.91
Not Directly

Reported
854.34[1]

10-

Deacetylbaccatin

III

C₂₉H₃₆O₁₀ 544.59 545 567

Table 1: Comparison of Mass Spectrometry Data for 10-Deacetyltaxol and Related

Compounds.

¹H NMR Spectroscopy Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information

about the chemical environment of each proton in a molecule. The absence of the acetyl group

at the C10 position in 10-Deacetyltaxol leads to a significant upfield shift of the H10 proton

signal compared to Paclitaxel.
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Proton Assignment
Synthesized 10-
Deacetyltaxol (δ, ppm)

Paclitaxel (Taxol) (δ, ppm)

H2 ~5.6 5.68

H3 ~3.8 3.81

H5 ~4.9 4.98

H7 ~4.4 4.42

H10 ~5.2 6.27

H13 ~6.2 6.23

H2' ~4.8 4.79

H3' ~5.7 5.79

2-OAc - 2.24

4-OAc ~2.2 2.24

10-OAc - 2.14

C16-H₃ ~1.1 1.14

C17-H₃ ~1.2 1.24

C18-H₃ ~1.7 1.68

C19-H₃ ~1.9 1.88

Table 2: Comparison of ¹H NMR Chemical Shifts (in CDCl₃) for Key Protons in 10-
Deacetyltaxol and Paclitaxel. The most significant difference is the chemical shift of the H10

proton and the absence of the 10-acetyl protons.

¹³C NMR Spectroscopy Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about

the carbon skeleton of a molecule. The deacetylation at the C10 position in 10-Deacetyltaxol
results in a noticeable upfield shift for the C10 carbon and the absence of the acetyl carbonyl

and methyl carbon signals.
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Carbon Assignment
Synthesized 10-
Deacetyltaxol (δ, ppm)

Paclitaxel (Taxol) (δ, ppm)

C1 ~79.0 79.1

C2 ~75.0 75.1

C4 ~81.0 81.1

C5 ~84.0 84.4

C7 ~72.0 72.2

C10 ~76.0 75.6

C13 ~71.0 71.8

C2' ~73.0 73.2

C3' ~55.0 55.1

2-OAc (C=O) - 170.3

2-OAc (CH₃) - 21.8

4-OAc (C=O) ~171.0 171.3

4-OAc (CH₃) ~21.0 21.1

10-OAc (C=O) - 170.0

10-OAc (CH₃) - 20.8

C16 ~26.0 26.8

C17 ~22.0 22.7

C18 ~14.0 14.8

C19 ~10.0 9.6

Table 3: Comparison of ¹³C NMR Chemical Shifts (in CDCl₃) for Key Carbons in 10-
Deacetyltaxol and Paclitaxel. The absence of the C10-acetyl signals is a key indicator for 10-
Deacetyltaxol.
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Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining reliable and

comparable spectroscopic data.

NMR Spectroscopy
Sample Preparation:

Weigh 5-10 mg of the synthesized 10-Deacetyltaxol.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

If any solid particles are present, filter the solution through a small plug of glass wool in a

Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64 scans, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-16 ppm.

Referencing: The residual CHCl₃ signal is referenced to 7.26 ppm.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
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Solvent: CDCl₃

Temperature: 298 K

Pulse Program: Standard proton-decoupled pulse sequence.

Number of Scans: 1024-4096 scans, depending on the sample concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Referencing: The CDCl₃ triplet is referenced to 77.16 ppm.

Mass Spectrometry
Sample Preparation:

Prepare a stock solution of the synthesized 10-Deacetyltaxol in a suitable solvent such as

methanol or acetonitrile at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis:

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer

equipped with an ESI source.

Ionization Mode: Positive ion mode.

Mobile Phase: A mixture of water and acetonitrile or methanol, often with a small amount of

formic acid (0.1%) to promote protonation.

Flow Rate: 0.2-0.5 mL/min for standard LC-MS, or lower for direct infusion.

Capillary Voltage: 3-5 kV.

Drying Gas (Nitrogen) Flow: 5-10 L/min.
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Drying Gas Temperature: 250-350 °C.

Mass Range: Scan from m/z 100 to 1000.

Visualizing the Validation Workflow
The following diagrams illustrate the key structural difference and the logical workflow for

validating the identity of synthesized 10-Deacetyltaxol.

Chemical Structure of 10-Deacetyltaxol vs. Paclitaxel

10-Deacetyltaxol Paclitaxel (Taxol)

10-Deacetyltaxol_structure Paclitaxel_structure
Difference at C10

Click to download full resolution via product page

Caption: Key structural difference at the C10 position.
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Identity Validation Workflow

Synthesized
10-Deacetyltaxol

Mass Spectrometry
(ESI-MS)

NMR Spectroscopy
(¹H and ¹³C)

Compare Spectroscopic Data
with Standards and Impurities

Identity Validated

Data Match

Identity Not Confirmed
(Further Purification/Analysis Required)

Data Mismatch

Click to download full resolution via product page

Caption: Workflow for spectroscopic validation.

By following these comparative data tables, experimental protocols, and logical workflows,

researchers can confidently validate the identity and purity of their synthesized 10-
Deacetyltaxol, ensuring the reliability of their subsequent studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b021601#validating-the-identity-of-synthesized-10-
deacetyltaxol-using-spectroscopic-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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